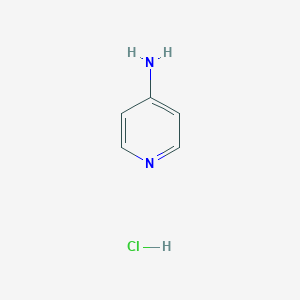

4-Aminopyridine hydrochloride

Description

Historical Development in Neuropharmacology

The historical trajectory of 4-aminopyridine hydrochloride research began with its initial development as an avicide in 1963, when it was first registered with the Environmental Protection Agency for controlling bird populations. The compound, with the chemical formula C₅H₇ClN₂ and molecular weight of 130.57 g/mol, emerged from the broader family of aminopyridine derivatives that were being investigated for various biological activities. Early researchers recognized that 4-aminopyridine's mechanism involved blocking potassium ion channels in nerve fibers, leading to convulsions and hyperactivity in target species.

The transition from pesticide to pharmaceutical research tool occurred when scientists observed the compound's specific effects on neuronal transmission. The first clinical applications emerged in Bulgaria during the 1970s, where anesthetists confirmed its effectiveness as a reversal agent for nondepolarizing muscle relaxants. This initial clinical success prompted broader investigation into the compound's neuropharmacological properties and potential therapeutic applications.

Research in the 1980s established 4-aminopyridine as a valuable pharmacological tool for characterizing potassium channel subtypes. Scientists discovered that the compound functioned as a relatively selective blocker of Kv1 (Shaker, KCNA) family voltage-activated potassium channels, while also demonstrating the ability to potentiate voltage-gated calcium channel currents independent of its effects on potassium channels. These findings laid the foundation for understanding the compound's complex mechanism of action and its potential applications in neurological research.

Evolution of Research Focus and Applications

The research focus on this compound has evolved significantly from basic channel pharmacology to comprehensive investigation of its therapeutic potential across multiple neurological conditions. Initial studies concentrated on the compound's ability to enhance acetylcholine release at nerve terminals and its effects on neuromuscular transmission. Research demonstrated that 4-aminopyridine increases acetylcholine release and possibly noradrenaline release at nerve terminals, providing a mechanistic basis for its observed physiological effects.

Subsequent research expanded to investigate the compound's potential in treating various neurological disorders characterized by impaired neural transmission. Scientists explored applications in multiple sclerosis, where demyelinated axons expose voltage-gated potassium channels that become redistributed throughout the demyelinated segments. The compound's ability to block these exposed channels and enhance signal transduction became a central focus of research, leading to extensive clinical trials and eventual regulatory approval for walking improvement in multiple sclerosis patients.

The research scope further broadened to include investigations into other neurological conditions such as spinal cord injuries, amyotrophic lateral sclerosis, and neuromuscular disorders including myasthenia gravis and Lambert-Eaton syndrome. Each application required detailed study of the compound's effects on specific neural circuits and its potential to restore function in damaged or compromised neurological systems.

More recent research has revealed additional mechanisms of action beyond simple potassium channel blockade. Studies have demonstrated that 4-aminopyridine can modulate microglial activation, reduce proinflammatory cytokine production, and provide neuroprotective effects through multiple pathways. This expanded understanding has opened new research directions investigating the compound's potential in neurodegenerative diseases and neuroprotection.

Current Scientific Understanding and Knowledge Gaps

Contemporary research on this compound has established a sophisticated understanding of its molecular mechanisms while simultaneously revealing significant knowledge gaps that continue to drive scientific investigation. Current mechanistic understanding demonstrates that the compound blocks potassium channels in their open state and remains trapped within the channel once it closes. Detailed electrophysiological studies have revealed that 4-aminopyridine must bind to both open and non-conducting states of the channel, with the latter potentially being either the inactivated channel or a site on closed channels only accessible after cellular depolarization.

Recent structure-activity relationship studies have provided insights into how molecular modifications affect potency and selectivity. Research has shown that 3-methyl-4-aminopyridine demonstrates approximately 7-fold greater potency than the parent compound, while 3-methoxy- and 3-trifluoromethyl-4-aminopyridine exhibit 3- to 4-fold reduced potency. These findings suggest that small modifications at the 3-position significantly influence biological activity and provide guidance for developing novel derivatives with enhanced therapeutic properties.

Table 1: Structure-Activity Relationships of 4-Aminopyridine Derivatives

| Compound | Relative Potency | Key Structural Feature |

|---|---|---|

| 4-Aminopyridine (parent) | 1.0 (reference) | Unsubstituted pyridine ring |

| 3-Methyl-4-aminopyridine | 7.0 | Methyl substitution at position 3 |

| 3-Methoxy-4-aminopyridine | 0.3 | Methoxy substitution at position 3 |

| 3-Trifluoromethyl-4-aminopyridine | 0.25 | Trifluoromethyl substitution at position 3 |

| 2-Trifluoromethyl-4-aminopyridine | 0.017 | Trifluoromethyl substitution at position 2 |

Current research has identified several neuroprotective mechanisms that extend beyond the compound's established symptomatic effects. In vitro studies using motor neurons differentiated from induced pluripotent stem cells of patients with amyotrophic lateral sclerosis have demonstrated that 4-aminopyridine treatment can redress ion-channel imbalances, raise neuronal activity levels, diminish endoplasmatic reticulum stress, and attenuate caspase activation. These findings suggest potential applications in neurodegenerative diseases that were not previously recognized.

Table 2: Neuroprotective Effects of 4-Aminopyridine in Preclinical Models

| Model System | Observed Effect | Proposed Mechanism |

|---|---|---|

| ALS motor neurons (iPSC-derived) | Restored activity patterns, reduced ER stress | Ion channel balance restoration |

| Amyloid-beta challenged microglia | Reduced proinflammatory mediator release | Potassium current modulation |

| Hippocampal neurons (oxygen-glucose deprivation) | Protection from toxicity | NMDA receptor involvement |

| Peripheral nerve crush models | Enhanced remyelination, improved conduction | BDNF elevation |

Despite these advances, significant knowledge gaps remain in understanding this compound's complete mechanism of action and therapeutic potential. The relationship between the compound's effects on different potassium channel subtypes and its diverse biological activities requires further elucidation. Research investigating why the compound demonstrates differential effects on various neurological conditions while sharing similar molecular targets remains incomplete.

Current investigations are exploring the compound's potential in activity-induced neurogenesis, with studies using human induced pluripotent stem cell-derived cerebral spheroids demonstrating increased neuronal activity and enhanced numbers of new neurons following 4-aminopyridine treatment. These findings suggest previously unrecognized roles in neuroplasticity and brain development that warrant further investigation.

The development of imaging applications using fluorinated derivatives of 4-aminopyridine represents another active area of research with significant knowledge gaps. Studies have shown that 3-fluoro-4-aminopyridine can serve as a positron emission tomography tracer for detecting areas of demyelination, but the relationship between different structural modifications and imaging properties requires systematic investigation.

Contemporary research continues to reveal the complexity of this compound's biological effects, with ongoing studies investigating its potential applications in stroke recovery, Alzheimer's disease, and Parkinson's disease. The compound's ability to enhance spared neural circuit excitability and enable functional compensation after injury represents a promising research direction that may lead to novel therapeutic approaches for neurological rehabilitation.

Propriétés

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most innovative method for synthesizing 4-aminopyridine involves a one-step reaction using 4-cyanopyridine as the starting material and sodium tungstate (Na₂WO₄) as a catalyst. This approach leverages the dual functionality of sodium hypochlorite (NaClO) as both a hydrolyzing agent and an oxidizing agent. The process occurs in two stages:

-

Low-Temperature Hydrolysis : At 0°C or below, 4-cyanopyridine undergoes hydrolysis in an aqueous sodium hypochlorite solution to form 4-carboxamide pyridine . Sodium tungstate suppresses side reactions (e.g., formation of 4-pyridine carboxylic acid) by stabilizing intermediates.

-

Hofmann Degradation : The reaction mixture is heated to 90–95°C, where 4-carboxamide pyridine undergoes Hofmann degradation to yield 4-aminopyridine. Subsequent treatment with hydrochloric acid converts the free base into 4-aminopyridine hydrochloride.

Process Optimization

Key parameters for maximizing yield and purity include:

Table 1: Performance Metrics of the One-Step Method

| Parameter | Example 1 | Example 2 | Example 4 |

|---|---|---|---|

| 4-Cyanopyridine (g) | 171 | 100 | 100 |

| Na₂WO₄ (g) | 3.4 | 4.0 | 4.0 |

| NaClO (11%) Volume (g) | 428 | 300 | 300 |

| Yield (%) | 85 | 83 | 84 |

| Purity (%) | 99.5 | 99.2 | 99.4 |

This method achieves yields exceeding 85% with purity >99%, outperforming traditional multi-step approaches.

Hofmann Degradation of Pyridine Carboxamides

Classical Methodology

The Hofmann degradation of 4-pyridinecarboxamide represents a conventional route to 4-aminopyridine. The reaction involves:

Limitations and Modern Modifications

Traditional Hofmann degradation suffers from low yields (50–60%) due to competing hydrolysis and side reactions. Recent advancements use microwave-assisted synthesis to accelerate reaction kinetics, improving yields to 75–80%.

Catalytic Methods Using Pyridine Betaine Intermediates

Advantages in Industrial Settings

-

Heat Stability : Products exhibit APHA color <20, ensuring minimal degradation during storage.

-

Scalability : Continuous-flow reactors enable large-scale production with consistent purity.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| One-Step Cyanopyridine | 85 | 99.5 | Low byproducts, minimal waste | Requires precise temperature control |

| Hofmann Degradation | 60–80 | 95–98 | Well-established protocol | Low yield, high salt waste |

| Betaine Intermediate | 75–82 | 98–99 | High thermal stability | Complex intermediate steps |

Optimization and Industrial Scalability

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La furan-2(5H)-one a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la furan-2(5H)-one implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans les systèmes biologiques, elle peut agir comme un inhibiteur ou un modulateur enzymatique, affectant les voies métaboliques et les processus cellulaires. Les cibles moléculaires et les voies spécifiques dépendent du dérivé particulier et de son application prévue.

Applications De Recherche Scientifique

Treatment of Neurological Disorders

4-AP has been extensively studied for its therapeutic potential in conditions characterized by impaired neuronal transmission, such as:

- Multiple Sclerosis (MS) : 4-AP improves conduction in demyelinated axons, alleviating symptoms associated with MS by enhancing neurotransmitter release at the neuromuscular junction .

- Spinal Cord Injuries (SCI) : The compound has shown promise in improving axonal conduction and synaptic transmission in SCI models, potentially aiding recovery .

- Myasthenia Gravis and Lambert-Eaton Syndrome : 4-AP enhances acetylcholine release from nerve endings, offering a mechanism to counteract the effects of these autoimmune disorders .

Reversal of Neuromuscular Blockade

4-AP has been proposed as a reversal agent for neuromuscular blockade induced by anesthesia. It facilitates calcium conductance by blocking potassium channels, thereby promoting muscle contraction .

Treatment of Calcium Channel Blocker Toxicity

Research indicates that 4-AP can improve hemodynamic outcomes in cases of calcium channel blocker poisoning by enhancing calcium influx through voltage-gated calcium channels . This application is particularly relevant in emergency medicine.

Neuropharmacological Research

4-AP is frequently used as an experimental agent to induce seizures in animal models, allowing researchers to study seizure mechanisms and potential treatments . Its ability to block potassium channels makes it an important tool for understanding synaptic transmission dynamics.

Calcium Homeostasis Studies

Studies have shown that 4-AP sequesters intracellular calcium, affecting neurotransmitter release and cellular signaling pathways . This property is critical for investigating calcium dynamics in excitable cells.

Structure-Activity Relationship Studies

Research into derivatives of 4-AP has yielded compounds with varying potencies as potassium channel blockers. These studies are essential for developing new therapeutic agents targeting specific ion channels .

Efficacy in Multiple Sclerosis

A clinical study demonstrated that patients with MS experienced significant improvements in walking speed and overall function when treated with 4-AP. The drug's ability to enhance nerve conduction velocity was highlighted as a key factor in its effectiveness .

Treatment of Botulism

In a case series involving botulism patients, 4-AP was administered to counteract neuromuscular paralysis effectively. Patients showed marked improvement in muscle strength following treatment .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Treatment for MS, SCI, Myasthenia Gravis, and Lambert-Eaton Syndrome |

| Reversal of Neuromuscular Blockade | Potential use as a reversal agent for anesthesia-induced paralysis |

| Calcium Channel Blocker Toxicity | Improvement of hemodynamic outcomes in cases of poisoning |

| Experimental Neuropharmacology | Induction of seizures for research purposes |

| Calcium Homeostasis Research | Study of intracellular calcium dynamics and neurotransmitter release |

Mécanisme D'action

The mechanism of action of furan-2(5H)-one involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular processes. The specific molecular targets and pathways depend on the particular derivative and its intended application .

Comparaison Avec Des Composés Similaires

La furan-2(5H)-one peut être comparée à d'autres composés similaires tels que :

γ-Butyrolactone : Les deux composés sont des lactones, mais la γ-butyrolactone est plus couramment utilisée comme solvant et réactif en synthèse organique.

5-Hydroxy-2(5H)-furanone : Ce composé est un dérivé hydroxylé de la furan-2(5H)-one et sert d'intermédiaire dans diverses réactions chimiques.

La furan-2(5H)-one se distingue par sa polyvalence et son large éventail d'applications dans différents domaines, ce qui en fait un composé précieux à la fois en recherche et en industrie.

Activité Biologique

4-Aminopyridine hydrochloride (4-AP) is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as a potassium channel blocker. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₅H₆N₂

- Molecular Weight: 94.12 g/mol

- CAS Number: 504-24-5

- Appearance: White solid

- Solubility: Soluble in water and DMSO

4-AP functions primarily as a non-selective blocker of voltage-gated potassium channels (Kv channels), which plays a crucial role in modulating neuronal excitability and neurotransmission .

4-AP enhances synaptic transmission by blocking potassium channels, leading to prolonged action potentials and increased neurotransmitter release. This mechanism is particularly relevant in the context of neurodegenerative diseases such as multiple sclerosis (MS) and spinal cord injury, where it has been shown to improve motor function .

Inhibition of Cytochrome P450 Enzymes

A study evaluating the effects of 4-AP on cytochrome P450 (CYP) enzymes revealed that while it did not significantly inhibit most CYP enzymes, it showed a minor inhibitory effect on CYP2E1 at higher concentrations (IC₅₀ = 125 μM). This suggests that 4-AP is unlikely to cause significant drug-drug interactions through CYP450 pathways, which is crucial for patients on multiple medications .

Neuroprotective Effects

Research indicates that 4-AP has neuroprotective properties. For instance, it has been used in animal models of MS to ameliorate mobility issues without altering the disease course significantly. In these studies, 4-AP administration led to improved motor function, highlighting its potential therapeutic applications .

Case Studies

- Multiple Sclerosis Treatment:

-

Alzheimer's Disease:

- New derivatives of 4-AP have been synthesized to reduce toxicity while maintaining efficacy against β-secretase, an enzyme involved in Alzheimer's pathology. These derivatives exhibited significantly lower toxicity compared to standard 4-AP while retaining biological activity against tumor cell lines .

Table: Summary of Key Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Göbel et al. (2013) | MS | Improved mobility but no change in disease course |

| Caggiano et al. (2013) | CYP450 Interaction | Minimal inhibition of CYP2E1; low risk for drug interactions |

| Recent Peptide Derivatives Study | Alzheimer’s Disease | New compounds showed reduced toxicity with maintained efficacy |

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of 4-aminopyridine hydrochloride in laboratory settings?

- Methodological Answer :

- Handling : Use a certified chemical fume hood for all procedures to minimize inhalation exposure. Double-glove with nitrile gloves and wear protective clothing/eye protection. Avoid dust generation and contact with incompatible materials (acids, strong oxidizers) .

- Storage : Store in tightly sealed containers in a cool, dry area. Use minimal quantities to reduce long-term storage risks. Do not dispose of via drains; follow institutional hazardous waste protocols .

Q. How does this compound function as a potassium channel blocker in pharmacological studies?

- Methodological Answer :

- Mechanism : 4-Aminopyridine blocks voltage-gated potassium channels (Kv), prolonging action potentials and enhancing synaptic transmission. In vivo studies (e.g., goat models) demonstrate its efficacy in reversing sedation by increasing neuronal excitability and restoring reflex responses. Dosages of 0.4 mg/kg IV showed significant recovery of heart rate and respiratory function .

- Experimental Design : Use electrophysiological assays (patch-clamp) to measure Kv inhibition. In animal models, pair with physiological monitoring (ECG, respiratory rate) to quantify reversal of CNS depression .

Q. What analytical methods are used to quantify this compound in biological samples?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0). Validate with spiked plasma samples for recovery rates >90% .

- Mass Spectrometry : LC-MS/MS provides higher sensitivity for trace analysis in tissues. Monitor transitions m/z 95 → 78 (quantifier) and m/z 95 → 66 (qualifier) .

Advanced Research Questions

Q. How can researchers resolve contradictions in subchronic toxicity data for this compound?

- Methodological Answer :

- Data Analysis : Compare dose-response relationships across species. For example, rats exposed to 300 ppm (90-day study) showed hyperirritability and elevated liver weights, while dogs exhibited muscular weakness at 2.0 mg/kg/day. Adjust NOEL/LOEL thresholds based on interspecies metabolic differences .

- Mitigation : Conduct pharmacokinetic studies to clarify tissue-specific accumulation. Use histopathology to differentiate adaptive vs. adverse effects (e.g., hepatic fatty degeneration) .

Q. What strategies optimize the catalytic performance of 4-aminopyridine-functionalized materials in environmental applications?

- Methodological Answer :

- Material Design : Immobilize 4-aminopyridine on polystyrene resins grafted with 4-aminopyridine to enhance stability in peroxymonosulfate activation systems. Test catalytic efficiency via tetracycline hydrochloride degradation rates under varying pH (3–9) .

- Kinetic Studies : Use pseudo-first-order kinetics to model reaction rates. Characterize intermediates via FTIR or GC-MS to identify degradation pathways .

Q. How do thermodynamic properties of this compound influence its reactivity in synthetic chemistry?

- Methodological Answer :

- Thermodynamic Profiling : Calculate enthalpy of formation (ΔfH°gas) and Gibbs free energy (ΔrG°) using computational tools (e.g., Gaussian). Validate with experimental calorimetry data .

- Reaction Optimization : In nucleophilic substitutions, polar solvents (DMF/DMSO) at 60–80°C enhance reactivity. Monitor by TLC or NMR to track intermediate formation .

Key Considerations for Experimental Design

- Dose Selection : For in vivo studies, use 0.15–0.4 mg/kg IV in small mammals to balance efficacy and toxicity .

- Contamination Control : Pre-rinse glassware with 0.1 M HCl to avoid adsorption losses .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and neurotoxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.